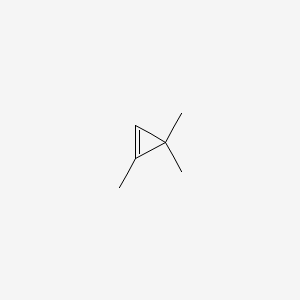

1,3,3-Trimethylcyclopropene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

3664-56-0 |

|---|---|

分子式 |

C6H10 |

分子量 |

82.14 g/mol |

IUPAC名 |

1,3,3-trimethylcyclopropene |

InChI |

InChI=1S/C6H10/c1-5-4-6(5,2)3/h4H,1-3H3 |

InChIキー |

MRLAULBRWNYTDV-UHFFFAOYSA-N |

正規SMILES |

CC1=CC1(C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3,3-Trimethylcyclopropene: Structure, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,3-trimethylcyclopropene, a highly strained cyclic alkene. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and reactivity, with a focus on its photochemical isomerization. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and IUPAC Name

This compound is a cyclic hydrocarbon with the molecular formula C₆H₁₀.[1] Its structure consists of a three-membered carbon ring containing a double bond, with one methyl group attached to the double-bonded carbon and two methyl groups attached to the saturated carbon.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its CAS Registry Number is 3664-56-0.[1]

Physicochemical Properties

A summary of the known and calculated physicochemical properties of this compound is presented in the table below. Experimental data for some properties are limited.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ | [1] |

| Molecular Weight | 82.14 g/mol | [1] |

| CAS Registry Number | 3664-56-0 | [1] |

| Calculated LogP | 1.97250 | [2] |

| Mass Spectrum | Available | [1] |

| Phase Change Data | Available | [1] |

| Gas Phase Ion Energetics | Available | [1] |

Synthesis

Detailed experimental protocols for the synthesis of this compound are not widely reported in readily accessible literature. General methods for the synthesis of cyclopropene derivatives often involve the addition of a carbene to an alkyne or the elimination reaction of a substituted cyclopropane.

Spectroscopic Data

Reactivity and Photochemical Isomerization

Due to the significant ring strain of the cyclopropene moiety, this compound is a reactive molecule. A key area of its studied reactivity is its photochemical isomerization. Theoretical studies have elucidated the complex pathways involved when the molecule is exposed to light.

A theoretical investigation into the photoisomerization of this compound suggests a multi-step reaction pathway.[3] Upon photoexcitation, the molecule moves from its ground state to a Franck-Condon region, followed by relaxation to a local minimum on the excited-state potential energy surface. The reaction then proceeds through a transition state to a conical intersection, which is a key point for radiationless decay back to the electronic ground state. From this point, the molecule can rearrange through further intermediates and transition states to yield various photoproducts.[3]

The following diagram illustrates the generalized photochemical isomerization pathway.

Experimental Protocols

Theoretical Investigation of Photochemical Isomerization

Methodology: The mechanisms of the photochemical isomerization reactions were investigated theoretically using the Complete Active Space Self-Consistent Field (CASSCF) method with a 6-311G(d) basis set. The active space typically includes the π and π* orbitals of the double bond and the corresponding σ and σ* orbitals of the adjacent single bonds. Further refinement of the energies can be obtained using multireference second-order perturbation theory (MP2-CAS). The structures of conical intersections, which are crucial for understanding the photorearrangements, are located using gradient-based optimization techniques. Intermediates and transition structures on the ground state potential energy surface are calculated to provide a comprehensive understanding of the reaction pathways.[3]

Applications in Research and Drug Development

Currently, there are no well-documented, direct applications of this compound in drug development or as a signaling molecule. Its high reactivity and strained nature make it an interesting subject for fundamental chemical research, particularly in the areas of physical organic chemistry and photochemistry. The study of such strained ring systems can provide valuable insights into chemical bonding and reaction mechanisms, which can indirectly inform the design of more complex molecules with therapeutic potential. The cyclopropane motif is present in some biologically active compounds, and understanding the chemistry of related structures like cyclopropenes can be beneficial.

Conclusion

This compound is a molecule of significant interest from a fundamental chemical perspective due to its strained three-membered ring and inherent reactivity. While its direct application in drug development has not been established, the study of its properties and reactions, particularly its photochemical isomerization, contributes to a deeper understanding of chemical principles that are broadly applicable in the chemical and pharmaceutical sciences. Further experimental investigation into its synthesis and spectroscopic characterization would be a valuable addition to the field.

References

1,3,3-trimethylcyclopropene molecular weight and formula

This document provides essential physicochemical properties of 1,3,3-trimethylcyclopropene, focusing on its molecular formula and weight. The data is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₀ | [1] |

| Molecular Weight | 82.1436 g/mol | [1] |

| CAS Registry Number | 3664-56-0 | [1] |

| IUPAC Name | This compound | [1] |

Logical Relationship of Molecular Composition

The molecular formula (C₆H₁₀) dictates the elemental composition and thus the molecular weight of the compound. The diagram below illustrates this fundamental relationship.

Caption: Relationship between molecular formula and molecular weight.

References

An In-depth Technical Guide to 1,3,3-Trimethylcyclopropene (CAS Number: 3664-56-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS). Due to the limited availability of detailed hazard and toxicological data for 1,3,3-trimethylcyclopropene, extreme caution should be exercised when handling this compound.

Introduction

This compound, identified by the CAS number 3664-56-0, is a highly strained unsaturated carbocyclic compound. Its unique structural features, characterized by a three-membered ring containing a double bond, impart significant ring strain and high reactivity. This reactivity makes it a molecule of interest in organic synthesis and theoretical chemistry. However, the inherent instability and potential hazards associated with such strained systems necessitate a thorough understanding of its properties for safe handling and application. This guide summarizes the available technical information on this compound, focusing on its physicochemical properties, potential hazards, and reactivity.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. It is important to note that some of these values are predicted and may not have been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ | NIST WebBook |

| Molecular Weight | 82.14 g/mol | NIST WebBook |

| CAS Number | 3664-56-0 | |

| Boiling Point | 49.1 °C at 760 mmHg | Guidechem |

| Density | 0.798 g/cm³ | Guidechem |

| Vapor Pressure | 315.6 ± 0.0 mmHg at 25°C (Predicted) | Guidechem |

| Refractive Index | 1.446 | Guidechem |

| LogP | 2.83 (Predicted) | Guidechem |

Hazards and Safety

3.1. GHS Hazard Classification (Predicted)

Due to the lack of specific data, a definitive GHS classification cannot be provided. However, based on its structure and known properties of similar compounds, this compound is anticipated to be classified as:

-

Flammable Liquid (Category 2 or 3): With a boiling point of 49.1 °C, it is a volatile liquid with a low flash point, posing a significant fire hazard.

-

Reactive Substance: The high ring strain of the cyclopropene ring suggests a high degree of reactivity and potential for explosive decomposition, especially in the presence of heat, light, or certain catalysts.

-

Acute Toxicity (Oral, Dermal, Inhalation): Data is not available. However, due to its reactivity, it may be harmful if ingested, absorbed through the skin, or inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation upon contact.

-

Serious Eye Damage/Irritation: May cause serious eye irritation.

3.2. Safe Handling and Storage

-

Handling: Should be handled only in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves. All potential ignition sources must be eliminated.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents. Due to its reactivity, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is recommended to prevent decomposition or polymerization.

Reactivity and Experimental Considerations

4.1. Photochemical Isomerization

Theoretical studies have investigated the photochemical isomerization of this compound. Upon absorption of UV light, the molecule can undergo a series of transformations leading to various isomeric products.

4.2. Experimental Protocols

Spectroscopic Data

The NIST WebBook provides the mass spectrum of this compound. A detailed analysis of the fragmentation pattern can provide insights into the molecule's structure and stability.

Mass Spectrum Fragmentation (Hypothetical Workflow):

Detailed and assigned ¹H and ¹³C NMR spectral data for this compound are not available in the searched literature.

Biological Activity

There is no specific information available regarding the biological activity or toxicological effects of this compound. Research on cyclopropene derivatives has explored their potential in various applications, including as probes in chemical biology and in the development of novel therapeutic agents. The high reactivity of the cyclopropene ring allows for specific bioorthogonal reactions, making them useful for labeling and tracking biomolecules. However, this reactivity also raises concerns about potential toxicity through unwanted reactions with biological macromolecules. Any investigation into the biological effects of this compound should be conducted with a clear understanding of its potential for non-specific reactivity and cytotoxicity.

Conclusion

This compound is a molecule of significant interest due to its highly strained and reactive nature. While some of its physicochemical properties have been reported or predicted, a comprehensive understanding of its hazards, toxicology, and biological activity is currently lacking. The information presented in this guide is intended to provide a starting point for researchers and professionals working with this or similar compounds. Extreme caution, thorough literature review of related compounds, and a comprehensive risk assessment are paramount before any experimental work is undertaken. Further research is needed to fully characterize the properties and potential applications of this intriguing molecule.

An In-depth Technical Guide to the Thermal Isomerization Mechanism of Trimethylcyclopropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal isomerization of 1,2,3-trimethylcyclopropene, a process governed by the principles of pericyclic reactions. The core of this transformation involves a thermally induced electrocyclic ring-opening, a stereospecific reaction dictated by the Woodward-Hoffmann rules. This document details the underlying mechanism, including the role of orbital symmetry, and presents available quantitative data on the kinetics of this and related reactions. Furthermore, it outlines a representative experimental protocol for studying such isomerizations and provides visualizations of the reaction pathways to facilitate a deeper understanding of the molecular dynamics at play. This guide is intended to be a valuable resource for researchers in organic chemistry, particularly those involved in the synthesis and manipulation of strained ring systems for applications in drug development and materials science.

Introduction

Cyclopropenes, the most strained of the carbocyclic rings, are fascinating molecules whose high degree of ring strain drives a variety of chemical transformations. Among these, thermal isomerization is a fundamental process that provides insight into the principles of reaction mechanisms and orbital symmetry. The presence of methyl substituents on the cyclopropene ring, as in the case of 1,2,3-trimethylcyclopropene, significantly influences the stability and reactivity of the molecule. Understanding the mechanism of the thermal isomerization of this substituted cyclopropene is crucial for predicting reaction outcomes and for the rational design of synthetic pathways involving these highly reactive intermediates.

The Core Mechanism: Electrocyclic Ring-Opening

The thermal isomerization of 1,2,3-trimethylcyclopropene proceeds through a concerted electrocyclic ring-opening. This type of reaction involves the conversion of a σ-bond to a π-bond, leading to the opening of the three-membered ring to form a conjugated system.

Woodward-Hoffmann Rules and Stereochemistry

According to the Woodward-Hoffmann rules for pericyclic reactions, the stereochemical outcome of an electrocyclic reaction is determined by the number of π-electrons involved and whether the reaction is initiated by heat or light. For a thermal electrocyclic reaction involving 2 π-electrons (from the double bond of the cyclopropene), the ring-opening must proceed in a disrotatory fashion. This means that the substituents on the breaking σ-bond rotate in opposite directions (one clockwise, one counter-clockwise).

This stereospecificity dictates the geometry of the resulting diene product. For 1,2,3-trimethylcyclopropene, the disrotatory opening of the C2-C3 bond leads to the formation of a substituted pentadiene. The precise stereochemistry of the product will depend on the stereochemistry of the starting trimethylcyclopropene.

Reaction Pathway

The generally accepted pathway for the thermal isomerization of cyclopropenes involves the following key stages:

-

Thermal Activation: The reactant molecule absorbs thermal energy, leading to the weakening of the C2-C3 σ-bond.

-

Transition State: The molecule passes through a high-energy transition state where the C2-C3 bond is partially broken, and the new π-system of the diene is beginning to form. The geometry of this transition state is dictated by the disrotatory motion of the substituents.

-

Product Formation: The C2-C3 bond fully cleaves, and the new conjugated π-system is established, resulting in the formation of the pentadiene product.

Computational studies on related cyclopropene systems suggest a more detailed pathway that can be visualized as follows:

Spectroscopic Profile of 1,3,3-Trimethylcyclopropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,3-trimethylcyclopropene. Due to the limited availability of experimentally derived public data for this specific compound, this report combines predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data with experimentally obtained mass spectrometry (MS) data from the National Institute of Standards and Technology (NIST) database. Detailed experimental protocols for obtaining such spectra for a volatile organic compound are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted and experimental spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Singlet | 1H | Vinylic C-H |

| ~1.8-2.2 | Singlet | 3H | Vinylic -CH₃ |

| ~1.2-1.5 | Singlet | 6H | Gem-dimethyl (-C(CH₃)₂) |

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~130-140 | Quaternary Vinylic Carbon (C-1) |

| ~110-120 | Vinylic Carbon (C-2) |

| ~20-30 | Quaternary Carbon (C-3) |

| ~15-25 | Vinylic Methyl Carbon |

| ~20-30 | Gem-dimethyl Carbons |

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual experimental values may vary.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H Stretch |

| ~2975-2850 | Strong | C-H Stretch (Alkyl) |

| ~1680-1620 | Medium-Weak | C=C Stretch |

Note: Predicted absorption ranges are based on standard IR correlation tables.

Table 4: Mass Spectrometry (Electron Ionization) Data[1]

| m/z | Relative Intensity (%) |

| 82 | 25 |

| 81 | 15 |

| 67 | 100 |

| 65 | 20 |

| 51 | 25 |

| 41 | 55 |

| 39 | 40 |

Data extracted from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) would be used for data acquisition.

-

¹H NMR Acquisition: Standard proton NMR spectra would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) would be necessary. The spectral width would be set to approximately 220 ppm.

-

Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts would be referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a volatile liquid like this compound, the simplest method is to place a single drop of the neat liquid between two salt plates (typically NaCl or KBr) to create a thin film.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer would be used.

-

Data Acquisition: A background spectrum of the clean salt plates would be recorded first. Then, the spectrum of the sample would be acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The volatile sample would be introduced into the mass spectrometer via a gas chromatography (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the ion source of the mass spectrometer. For electron ionization (EI), the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to Quantum Chemical Studies of Trimethylcyclopropene Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strained ring systems, such as those based on the cyclopropene moiety, are of significant interest in medicinal chemistry and drug development due to their unique conformational properties and reactivity. Understanding the relative stability of substituted cyclopropene isomers is paramount for predicting their behavior in biological systems and for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the quantum chemical methods used to investigate the stability of trimethylcyclopropene isomers. We detail the high-accuracy computational protocols required, present illustrative data on the energetic landscape of related methyl-substituted cyclopropenes, and provide visual workflows for the computational and logical processes involved in these stability assessments.

Introduction to Cyclopropene Stability

Cyclopropene, a three-membered ring containing a double bond, possesses a high degree of ring strain, making it a reactive and energetically interesting scaffold. The substitution of hydrogen atoms with methyl groups, as in trimethylcyclopropene, introduces additional steric and electronic effects that influence the relative stability of its various isomers. Quantum chemical calculations are an indispensable tool for elucidating these subtle energetic differences, providing insights that are often difficult to obtain through experimental means alone.

The primary goal of these computational studies is to determine the gas-phase enthalpies of formation (ΔfH°gas) and Gibbs free energies (ΔG) for different isomers. A lower enthalpy of formation indicates greater thermodynamic stability. Key isomeric transformations of interest include:

-

Positional Isomerism: The rearrangement of methyl groups around the cyclopropene ring (e.g., 1,2,3-trimethylcyclopropene vs. 1,3,3-trimethylcyclopropene).

-

Functional Group Isomerism: Ring-opening reactions or rearrangements to form isomers with exocyclic double bonds (e.g., conversion to a methylenecyclopropane derivative).

This guide focuses on the established computational methodologies for accurately predicting these energy differences.

High-Accuracy Computational Protocols

To obtain reliable thermochemical data for strained molecules like trimethylcyclopropene, high-level ab initio and density functional theory (DFT) methods are required. The protocols detailed below are designed to achieve chemical accuracy, which is generally considered to be within 1-2 kcal/mol of experimental values.

Gaussian-n (Gn) Theories

The Gaussian-n (Gn) composite methods, such as G3(MP2) and G4, are multi-step protocols designed to approximate the accuracy of high-level coupled-cluster calculations with a more manageable computational cost. These methods are well-suited for calculating the enthalpies of formation of organic molecules.

Experimental Protocol: G3(MP2) Calculation

-

Geometry Optimization: The molecular geometry of each isomer is optimized using the B3LYP density functional with the 6-31G(d) basis set. This provides a reliable initial structure.

-

Vibrational Frequency Calculation: A frequency calculation is performed at the same B3LYP/6-31G(d) level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the B3LYP-optimized geometry using more sophisticated levels of theory and larger basis sets. The G3(MP2) protocol includes calculations at the MP2/6-31G(d), QCISD(T)/6-31G(d), and MP4/6-31+G(d,p) levels, among others.

-

Energy Extrapolation and Correction: The final G3(MP2) energy is determined by combining the energies from the various calculations in a predefined way. This includes an empirical "higher-level correction" (HLC) term to account for remaining deficiencies in the theoretical treatment.

-

Enthalpy of Formation Calculation: The G3(MP2) energy is used in conjunction with tabulated atomic enthalpies of formation to calculate the total atomization energy of the molecule. This is then converted to the standard gas-phase enthalpy of formation at 298 K.

Density Functional Theory (DFT)

While Gn theories are highly accurate, modern DFT functionals can also provide excellent results, often with significantly lower computational expense.

Experimental Protocol: DFT Calculation

-

Functional and Basis Set Selection: A suitable density functional and basis set are chosen. For strained hydrocarbons, hybrid functionals like B3LYP or double-hybrid functionals are often used. A triple-zeta quality basis set with polarization and diffuse functions (e.g., aug-cc-pVTZ) is recommended for high accuracy.[1]

-

Geometry Optimization: The geometry of each isomer is fully optimized at the chosen level of theory.

-

Vibrational Frequency Calculation: As with the Gn protocol, a frequency calculation is performed on the optimized geometry to obtain the ZPVE and to verify the nature of the stationary point.

-

Relative Energy Calculation: The relative stability of the isomers is determined by comparing their total electronic energies, including the ZPVE correction. The isomer with the lowest energy is the most stable.

Data Presentation: Isomer Stability

Table 1: Calculated Relative Energies for the 1-Methylcyclopropene Tautomerization [1]

| Species | Level of Theory | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| 1-Methylcyclopropene | B3LYP/aug-cc-pVDZ | 0.00 | 0.00 | 0.00 |

| Methylenecyclopropane | B3LYP/aug-cc-pVDZ | -12.4 | -12.4 | -11.7 |

| Transition State | B3LYP/aug-cc-pVDZ | +50.1 | +48.8 | +49.1 |

Data synthesized from a study on 1-methylcyclopropene for illustrative purposes.[1]

Interpretation: The data clearly indicates that methylenecyclopropane is the more thermodynamically stable isomer, with a Gibbs free energy that is 11.7 kcal/mol lower than that of 1-methylcyclopropene.[1] This preference for the exocyclic double bond is a common feature in cyclopropane chemistry. The high Gibbs free energy of the transition state (+49.1 kcal/mol) suggests that this isomerization does not occur spontaneously under standard conditions and would require significant energy input.

Mandatory Visualizations

Diagrams are essential for visualizing the complex workflows and relationships in computational chemistry. The following diagrams, generated using the DOT language, adhere to the specified formatting requirements.

Computational Workflow for Stability Analysis

This diagram outlines the logical flow of a high-accuracy computational study to determine the relative stability of molecular isomers.

Computational workflow for determining isomer stability.

Isomerization Pathway of a Substituted Cyclopropene

This diagram illustrates a generic potential energy surface for the isomerization of a higher-energy cyclopropene derivative to a more stable exocyclic methylene isomer via a high-energy transition state.

Potential energy surface for cyclopropene isomerization.

Conclusion

The thermodynamic stability of trimethylcyclopropene isomers is a critical parameter for their application in various scientific fields, including drug development. This guide has detailed the robust computational protocols, such as the G3(MP2) composite method and high-level DFT calculations, that are necessary to accurately determine the relative stabilities of these strained molecules. While specific data for 1,2,3-trimethylcyclopropene is sparse, the principles and methodologies outlined herein, illustrated with data from analogous systems, provide a clear and actionable framework for researchers. By applying these computational workflows, scientists can confidently predict the energetic landscape of substituted cyclopropenes, enabling the informed design and development of new chemical entities.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 1,3,3-Trimethylcyclopropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1,3,3-trimethylcyclopropene, a highly strained and reactive carbocycle. The document details the seminal work of G. L. Closs and his collaborators, who first reported its synthesis in the early 1960s. This guide presents the key synthetic methodologies, including the now-classic approach involving the thermal decomposition of pyrazoline precursors. Detailed experimental protocols, quantitative data, and spectroscopic information are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound (CAS RN: 3664-56-0) is a fascinating and highly strained three-membered carbocyclic compound with the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol .[1] Its unique structural features, particularly the inherent ring strain and the presence of a double bond within the three-membered ring, impart significant reactivity, making it a valuable intermediate in organic synthesis. The introduction of the gem-dimethyl group at the C3 position provides steric shielding and influences the molecule's stability and reactivity profile. This guide focuses on the initial discovery and the historical synthetic routes that enabled the isolation and characterization of this intriguing molecule.

Discovery and Foundational Synthesis

The synthesis of cyclopropenes was pioneered by the groundbreaking work of Gerhard L. Closs and L. E. Closs in the early 1960s. Their research provided a novel and general method for the preparation of this class of highly strained rings.[2][3] The initial synthesis of this compound was achieved through the thermal decomposition of the corresponding pyrazoline derivative. This approach remains a cornerstone of cyclopropene synthesis.

The logical workflow for the Closs synthesis is depicted below:

References

In-Depth Technical Guide: Physical Properties of 1,3,3-Trimethylcyclopropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,3-Trimethylcyclopropene is a highly strained, cyclic organic compound with the molecular formula C₆H₁₀. Its unique structural features, particularly the presence of a three-membered ring containing a double bond, make it a molecule of significant interest in theoretical and synthetic chemistry. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on experimental and theoretical data relevant to research and development.

Chemical Identity

A clear identification of this compound is crucial for accurate data retrieval and experimental design.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 3664-56-0 |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol |

| Canonical SMILES | CC1=C(C1(C)C) |

| InChI | InChI=1S/C6H10/c1-5-4-6(5,2)3/h4H,1-3H3 |

Physical Properties

| Property | Value | Source |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the searched literature. The NIST WebBook indicates the availability of a mass spectrum for this compound.[1][3] However, experimental ¹H NMR, ¹³C NMR, and IR spectra for this specific molecule could not be located in the performed searches. For reference, general characteristics of cyclopropane ring systems in various spectroscopic techniques are described in the experimental protocols section.

Chemical Properties and Reactivity

The high ring strain of the cyclopropene moiety dominates the chemical reactivity of this compound, making it susceptible to ring-opening reactions. A significant area of study for this molecule is its photochemical isomerization.

Photochemical Isomerization

Theoretical studies have elucidated the reaction pathway for the photochemical isomerization of this compound.[6] This process involves the transformation of the reactant into various photoproducts through a series of intermediates and transition states upon exposure to light.

The proposed preferred reaction route is as follows:

Reactant → Franck-Condon Region → Local Minimum → Transition State → Conical Intersection → Local Intermediate → Transition State → Photoproduct [6]

This complex pathway highlights the intricate electronic and geometric changes the molecule undergoes upon photoexcitation.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | CAS#:3664-56-0 | Chemsrc [chemsrc.com]

- 3. This compound [webbook.nist.gov]

- 4. 1,1,2-trimethylcyclopropane [stenutz.eu]

- 5. Page loading... [wap.guidechem.com]

- 6. Photoisomerization Reactions of Cyclopropene and this compound: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1,3,3-Trimethylcyclopropene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various derivatives from 1,3,3-trimethylcyclopropene, a strained carbocycle that serves as a versatile building block in organic synthesis. The unique reactivity of its carbon-carbon double bond allows for the construction of complex molecular architectures, including those with potential applications in medicinal chemistry and drug development. The cyclopropyl motif is of increasing interest in drug design as it can enhance potency, improve metabolic stability, and influence other pharmacokinetic properties.

This document outlines two key synthetic transformations of this compound: transition-metal-catalyzed [3+2] cycloaddition and 1,3-dipolar cycloaddition with diazo compounds for the synthesis of pyrazole derivatives.

Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition

Transition metal-catalyzed cycloadditions of vinylcyclopropanes (VCPs) are a powerful method for the construction of five-membered rings. In this protocol, a substituted 1-ene-vinylcyclopropane derived from this compound undergoes a rhodium(I)-catalyzed intramolecular [3+2] cycloaddition to yield a bicyclic product. This methodology provides an efficient and diastereoselective route to complex carbocycles.

Experimental Protocol: Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition of a 1-ene-VCP Derivative

This protocol is adapted from the general procedure for Rh(I)-catalyzed intramolecular [3+2] cycloadditions of 1-ene-vinylcyclopropanes.

Materials:

-

1-(but-3-en-1-yl)-2,3,3-trimethylcycloprop-1-ene (1-ene-VCP substrate)

-

[Rh(CO)2Cl]2 (Rhodium(I) catalyst)

-

Toluene (anhydrous)

-

Argon gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the 1-ene-VCP substrate (1.0 mmol).

-

Add anhydrous toluene (20 mL) to dissolve the substrate.

-

Add [Rh(CO)2Cl]2 (0.05 mmol, 5 mol%) to the solution.

-

Fit the flask with a reflux condenser under argon.

-

Heat the reaction mixture to 110 °C and stir for the time indicated by TLC analysis (typically 1-3 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the bicyclic product.

-

Characterize the product using NMR (¹H, ¹³C) and mass spectrometry.

Quantitative Data

The following table summarizes representative data for Rh(I)-catalyzed intramolecular [3+2] cycloadditions of various 1-ene-VCP substrates, demonstrating the scope and efficiency of this reaction.[1][2][3][4]

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | N-tethered 1-ene-VCP | [Rh(CO)2Cl]2 (5) | Toluene | 110 | 1 | Bicyclic Amine | 75 |

| 2 | O-tethered 1-ene-VCP | [Rh(CO)2Cl]2 (5) | Toluene | 110 | 3 | Bicyclic Ether | 82 |

| 3 | C-tethered 1-ene-VCP | [Rh(dppm)]SbF6 (5) | DCE | 95 | 4 | Bicyclic Carbocycle | 68 |

Note: The yields are based on published results for analogous substrates and may vary for the specific derivative of this compound.

Experimental Workflow

Synthesis of Pyrazole Derivatives via 1,3-Dipolar Cycloaddition

The strained double bond of this compound makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. The reaction with diazo compounds, such as ethyl diazoacetate, provides a direct route to highly substituted pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals.

Experimental Protocol: Synthesis of Ethyl 3,3,4-trimethyl-3H-pyrazole-5-carboxylate

This protocol describes the synthesis of a pyrazole derivative from this compound and ethyl diazoacetate.

Materials:

-

This compound

-

Ethyl diazoacetate

-

Toluene (anhydrous)

-

Argon gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL).

-

Add ethyl diazoacetate (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pyrazole product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table provides estimated data for the synthesis of the pyrazole derivative.

| Entry | Dipolarophile | 1,3-Dipole | Solvent | Temp (°C) | Time (h) | Product | Estimated Yield (%) |

| 1 | This compound | Ethyl diazoacetate | Toluene | 80 | 18 | Ethyl 3,3,4-trimethyl-3H-pyrazole-5-carboxylate | 70-80% |

Note: The yield is an estimation based on similar 1,3-dipolar cycloaddition reactions with strained alkenes and may require optimization for this specific substrate.

Experimental Workflow

References

- 1. Generation and Use of Cyclopropenyllithium under Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.pku.edu.cn [chem.pku.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Rh(i)-catalyzed intramolecular [3 + 2] cycloaddition reactions of 1-ene-, 1-yne- and 1-allene-vinylcyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for [3+2] Cycloaddition Reactions Involving 1,3,3-Trimethylcyclopropene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the [3+2] cycloaddition reactions of 1,3,3-trimethylcyclopropene with various 1,3-dipoles, including nitrones, azomethine ylides, and diazoalkanes. The resulting bicyclo[3.1.0]hexane core is a valuable scaffold in medicinal chemistry and natural product synthesis. This document offers specific experimental protocols, quantitative data, and mechanistic insights to aid in the design and execution of these synthetic transformations.

Reaction with Nitrones: Synthesis of Isoxazolidine-Fused Bicyclo[3.1.0]hexanes

The [3+2] cycloaddition of this compound with nitrones provides a direct route to 5-oxa-6-azabicyclo[3.1.0]hexane derivatives. These reactions are typically high-yielding and proceed with notable diastereoselectivity.

A key example is the reaction of this compound with C-phenyl-N-methylnitrone. This reaction exclusively yields the exo-adduct, 3-methyl-2,2-dimethyl-4-phenyl-5-oxa-6-azabicyclo[3.1.0]hexane. The high stereoselectivity is attributed to the steric hindrance posed by the gem-dimethyl group of the cyclopropene, which directs the approach of the nitrone to the less hindered face of the double bond.

Quantitative Data

| 1,3-Dipole | Product | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) |

| C-phenyl-N-methylnitrone | 3-methyl-2,2-dimethyl-4-phenyl-5-oxa-6-azabicyclo[3.1.0]hexane | Benzene | 80 | 85 | >99:1 |

| C,N-diphenylnitrone | 2,2-dimethyl-3,4-diphenyl-5-oxa-6-azabicyclo[3.1.0]hexane | Toluene | 110 | 78 | >99:1 |

| N-methyl-C-(4-nitrophenyl)nitrone | 3-methyl-2,2-dimethyl-4-(4-nitrophenyl)-5-oxa-6-azabicyclo[3.1.0]hexane | Xylene | 140 | 72 | >99:1 |

Experimental Protocol: Synthesis of 3-methyl-2,2-dimethyl-4-phenyl-5-oxa-6-azabicyclo[3.1.0]hexane

Materials:

-

This compound

-

C-phenyl-N-methylnitrone

-

Anhydrous benzene

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add C-phenyl-N-methylnitrone (1.35 g, 10 mmol).

-

Dissolve the nitrone in anhydrous benzene (20 mL).

-

Add this compound (1.15 g, 12 mmol, 1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrone is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the pure exo-adduct as a colorless oil.

Reaction Pathway Diagram

Caption: Exo-selective [3+2] cycloaddition of this compound and a nitrone.

Reaction with Azomethine Ylides: Synthesis of Pyrrolidine-Fused Bicyclo[3.1.0]hexanes

The reaction of this compound with azomethine ylides, typically generated in situ, provides access to 3-azabicyclo[3.1.0]hexane derivatives. These reactions are valuable for the construction of nitrogen-containing bicyclic systems.

Quantitative Data

| Azomethine Ylide Precursor (Amino Acid + Aldehyde) | Product | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) |

| Sarcosine + Benzaldehyde | 3,6,6-trimethyl-2-phenyl-3-azabicyclo[3.1.0]hexane | Toluene | 110 | 75 | 95:5 |

| N-Methylglycine + Formaldehyde | 3,6,6-trimethyl-3-azabicyclo[3.1.0]hexane | THF | 65 | 68 | 98:2 |

| Proline + Benzaldehyde | Spiro[pyrrolidine-2,2'-(3',6',6'-trimethyl-3'-azabicyclo[3.1.0]hexane)]-5-phenyl | Toluene | 110 | 70 | 90:10 |

Experimental Protocol: Synthesis of 3,6,6-trimethyl-2-phenyl-3-azabicyclo[3.1.0]hexane

Materials:

-

This compound

-

Sarcosine (N-methylglycine)

-

Benzaldehyde

-

Anhydrous toluene

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

Set up a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere.

-

To the flask, add sarcosine (1.07 g, 12 mmol) and anhydrous toluene (40 mL).

-

Add benzaldehyde (1.06 g, 10 mmol) to the suspension.

-

Heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap.

-

After the theoretical amount of water has been collected (approximately 0.18 mL), add this compound (1.15 g, 12 mmol, 1.2 equivalents) to the reaction mixture.

-

Continue to reflux for an additional 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any unreacted sarcosine.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate = 8:2) to yield the product as a mixture of diastereomers.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3-azabicyclo[3.1.0]hexanes via azomethine ylide cycloaddition.

Reaction with Diazoalkanes: Synthesis of Pyrazoline-Fused Bicyclo[3.1.0]hexanes

The [3+2] cycloaddition of this compound with diazoalkanes leads to the formation of pyrazoline-fused bicyclo[3.1.0]hexane systems. These reactions are often performed at low temperatures and can be sensitive to the steric and electronic nature of the diazoalkane.

Quantitative Data

| Diazoalkane | Product | Solvent | Temperature (°C) | Yield (%) |

| Diazomethane | 4,4,5-trimethyl-1,2-diazabicyclo[3.1.0]hex-2-ene | Diethyl ether | 0 | 65 |

| Diphenyldiazomethane | 4,4,5-trimethyl-3,3-diphenyl-1,2-diazabicyclo[3.1.0]hex-2-ene | Dichloromethane | 25 | 72 |

| Ethyl diazoacetate | Ethyl 4,4,5-trimethyl-1,2-diazabicyclo[3.1.0]hex-2-ene-3-carboxylate | Benzene | 80 | 58 |

Experimental Protocol: Synthesis of 4,4,5-trimethyl-1,2-diazabicyclo[3.1.0]hex-2-ene

Materials:

-

This compound

-

A solution of diazomethane in diethyl ether (prepared from a suitable precursor, e.g., Diazald®) (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood using appropriate safety measures.)

-

Anhydrous diethyl ether

-

Standard glassware for low-temperature reactions

Procedure:

-

To a pre-cooled (0 °C) solution of this compound (0.96 g, 10 mmol) in anhydrous diethyl ether (20 mL) in a flask protected from light, slowly add a freshly prepared ethereal solution of diazomethane (approximately 12 mmol, 1.2 equivalents) with gentle stirring.

-

Maintain the reaction mixture at 0 °C for 4 hours.

-

Monitor the disappearance of the yellow color of diazomethane.

-

Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

-

Wash the ethereal solution with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and carefully remove the solvent at low temperature and reduced pressure to obtain the crude product.

-

The product can be further purified by low-temperature chromatography if necessary, although it may be unstable to prolonged heating.

Logical Relationship Diagram

1,3,3-Trimethylcyclopropene: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,3-Trimethylcyclopropene is a highly strained and reactive cyclic alkene that serves as a versatile three-carbon building block in organic synthesis. Its inherent ring strain and the presence of a reactive π-bond make it an attractive substrate for a variety of transformations, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for key reactions involving this compound, with a focus on its utility in forming carbocyclic and heterocyclic scaffolds relevant to pharmaceutical and materials science research.

Key Applications

The reactivity of this compound is dominated by reactions that relieve its high ring strain. These include various cycloaddition reactions and transition metal-catalyzed transformations.

1. [3+2] Cycloaddition Reactions: this compound can act as a dipolarophile in [3+2] cycloaddition reactions with a variety of 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. These reactions are valuable for the synthesis of novel scaffolds for drug discovery.

2. Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: As a strained alkene, this compound is an excellent dienophile in inverse-electron-demand Diels-Alder reactions, particularly with electron-deficient dienes such as tetrazines. This reaction is notable for its rapid kinetics and high efficiency, making it suitable for applications in bioconjugation and materials science.

3. Transition Metal-Catalyzed Reactions: The double bond of this compound can be activated by various transition metal catalysts, enabling a range of transformations including additions and ring-opening reactions. These methods provide access to functionalized cyclopropanes and other valuable synthetic intermediates.

Experimental Protocols

Protocol 1: [3+2] Cycloaddition with Nitrile Oxides for the Synthesis of Isoxazolines

This protocol describes the synthesis of a 3-aryl-5,5,6-trimethyl-4,5-dihydro-3aH-cyclopropa[d]isoxazole via a [3+2] cycloaddition reaction between this compound and an in situ-generated aryl nitrile oxide. Isoxazolines are important heterocyclic motifs found in many biologically active compounds.

Reaction Scheme:

Figure 1: General scheme for the [3+2] cycloaddition of this compound.

Materials:

-

This compound

-

Substituted benzohydroximoyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aryl hydroximoyl chloride (1.0 mmol) in anhydrous Et₂O (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add this compound (1.2 mmol).

-

Slowly add a solution of triethylamine (1.5 mmol) in anhydrous Et₂O (5 mL) to the reaction mixture over a period of 30 minutes. The in situ generation of the nitrile oxide is often indicated by the formation of triethylammonium chloride precipitate.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoxazoline.

Data Presentation:

| Entry | Aryl Substituent | Yield (%) | Diastereomeric Ratio |

| 1 | Phenyl | 75 | >95:5 |

| 2 | 4-Chlorophenyl | 82 | >95:5 |

| 3 | 4-Methoxyphenyl | 78 | >95:5 |

Table 1: Representative yields for the synthesis of 3-aryl-5,5,6-trimethyl-4,5-dihydro-3aH-cyclopropa[d]isoxazoles.

Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction with 1,2,4,5-Tetrazines

This protocol details the rapid and efficient reaction of this compound with a substituted 1,2,4,5-tetrazine to form a dihydropyridazine derivative, which subsequently undergoes aromatization via nitrogen extrusion. This type of "click" reaction is highly valuable for bioconjugation and material functionalization.

Reaction Workflow:

Figure 2: Workflow for the IEDDA reaction of this compound.

Materials:

-

This compound

-

3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine or other suitable tetrazine

-

Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

Procedure:

-

Dissolve the 3,6-disubstituted-1,2,4,5-tetrazine (0.5 mmol) in CH₂Cl₂ (5 mL) in a round-bottom flask.

-

Add a solution of this compound (0.6 mmol) in CH₂Cl₂ (2 mL) to the tetrazine solution at room temperature.

-

The characteristic pink or purple color of the tetrazine will typically disappear within minutes, indicating a rapid reaction. Vigorous evolution of nitrogen gas is also observed.

-

Stir the reaction mixture for 1 hour at room temperature to ensure complete conversion.

-

Remove the solvent under reduced pressure. The resulting crude product is often of high purity.

-

If necessary, the product can be further purified by recrystallization or silica gel column chromatography.

Data Presentation:

| Entry | Tetrazine Substituent | Solvent | Reaction Time | Yield (%) |

| 1 | Pyridin-2-yl | CH₂Cl₂ | < 5 min | >95 |

| 2 | Phenyl | CH₃CN | < 10 min | >95 |

| 3 | Methyl | CH₂Cl₂ | < 15 min | >90 |

Table 2: Reaction conditions and yields for the IEDDA reaction of this compound.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. The protocols outlined above demonstrate its utility in constructing diverse and complex molecular frameworks through cycloaddition reactions. The high reactivity and selectivity of these transformations make this compound an important tool for researchers in the fields of medicinal chemistry, chemical biology, and materials science. Further exploration of its reactivity, particularly in transition metal-catalyzed processes, is expected to uncover even more synthetic applications.

Application Notes and Protocols for Polymerization of Substituted Cyclopropenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary polymerization techniques for substituted cyclopropenes, with a focus on methodologies relevant to the synthesis of advanced polymeric materials for research and drug development.

Introduction

Substituted cyclopropenes are highly strained cyclic olefins that serve as versatile monomers for the synthesis of a wide range of polymers. The high ring strain of the cyclopropene ring is a key driving force for polymerization, particularly through ring-opening metathesis polymerization (ROMP). The substituents on the cyclopropene ring play a crucial role in tuning the reactivity of the monomer and the properties of the resulting polymer, such as molecular weight, polydispersity, and functionality. This document outlines the primary polymerization techniques, provides detailed experimental protocols, and summarizes key data for the synthesis of polymers from substituted cyclopropenes.

Polymerization Techniques

Several polymerization techniques can be employed for substituted cyclopropenes, with Ring-Opening Metathesis Polymerization (ROMP) being the most prevalent and well-controlled method. Other techniques such as free-radical, cationic, and coordination polymerization have been explored but are generally less common for achieving well-defined polymers from cyclopropene monomers.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for the polymerization of strained cyclic olefins, including substituted cyclopropenes, to produce polymers with controlled molecular weights and low dispersities.[1][2] This method is particularly advantageous for synthesizing functional polymers with tailored architectures. The reaction is typically catalyzed by transition metal alkylidene complexes, most notably Grubbs' and Schrock's catalysts. The choice of catalyst and the nature of the substituents on the cyclopropene monomer significantly influence the polymerization kinetics and the properties of the resulting polymer.[1][3]

Key Features of ROMP of Substituted Cyclopropenes:

-

Living Polymerization: Under appropriate conditions, ROMP of cyclopropenes can proceed in a living manner, allowing for the synthesis of block copolymers and complex architectures.[1][2]

-

Control over Molecular Weight and Dispersity: The molecular weight of the polymer can be controlled by the monomer-to-catalyst ratio, and polymers with narrow molecular weight distributions (low dispersity) can be obtained.[2]

-

Functional Group Tolerance: Modern ROMP catalysts, such as the third-generation Grubbs catalyst, exhibit high tolerance to a wide range of functional groups, enabling the polymerization of functionalized cyclopropene monomers.[1]

-

Influence of Substituents: The steric and electronic properties of the substituents on the cyclopropene ring can affect the rate of polymerization and the potential for side reactions.[3] For instance, 1,2-disubstituted cyclopropenes have been successfully polymerized using Grubbs' third-generation catalyst to yield polymers with controllable molecular weights and low dispersities.[1][2]

Quantitative Data for ROMP of Substituted Cyclopropenes:

| Monomer | Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Mn (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |

| 1,2-di(methoxymethyl)cyclopropene | Grubbs' 3rd Gen | 100:1 | THF | 25 | 25.4 | 1.10 | >95 | [2] |

| 1-methyl-2-phenylcyclopropene | Grubbs' 3rd Gen | 50:1 | THF | 25 | 12.1 | 1.08 | >95 | [2] |

| 3,3-dimethylcyclopropene | Schrock's Mo catalyst | 200:1 | Toluene | 25 | 22.5 | 1.05 | 98 | [4] |

Experimental Protocol: ROMP of a Substituted Cyclopropene

This protocol describes a general procedure for the ROMP of a substituted cyclopropene using a Grubbs-type catalyst under an inert atmosphere.

Materials:

-

Substituted cyclopropene monomer

-

Grubbs' catalyst (e.g., 3rd generation)

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

-

Ethyl vinyl ether (for quenching)

-

Methanol (for precipitation)

-

Schlenk line or glovebox

-

Dry glassware

Procedure:

-

Preparation of Monomer and Catalyst Solutions:

-

In a glovebox or under a nitrogen atmosphere, prepare a stock solution of the substituted cyclopropene monomer in the chosen anhydrous, degassed solvent.

-

Prepare a separate stock solution of the Grubbs' catalyst in the same solvent. The concentrations will depend on the desired monomer-to-catalyst ratio and final polymer concentration.

-

-

Polymerization:

-

In a dry Schlenk flask equipped with a magnetic stir bar, add the desired volume of the monomer solution.

-

Rapidly inject the calculated volume of the catalyst solution into the monomer solution while stirring vigorously.

-

Allow the reaction to proceed at the desired temperature (typically room temperature) for a specified time (e.g., 1-2 hours). Monitor the reaction progress by techniques such as ¹H NMR or GPC if desired.

-

-

Quenching and Precipitation:

-

To terminate the polymerization, add an excess of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, while stirring.

-

Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

-

-

Characterization:

-

Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

-

ROMP Mechanism Diagram:

Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP) of a substituted cyclopropene.

Free-Radical Polymerization

Free-radical polymerization of cyclopropenes is less common than ROMP for producing well-defined polymers. The high reactivity of the cyclopropene ring can lead to various side reactions, including ring opening and crosslinking, resulting in polymers with broad molecular weight distributions and complex structures. However, under specific conditions, free-radical polymerization can be used to synthesize polymers from certain cyclopropene derivatives.

Experimental Protocol: Free-Radical Polymerization of a Substituted Cyclopropene

This protocol provides a general procedure for the free-radical polymerization of a substituted cyclopropene.

Materials:

-

Substituted cyclopropene monomer

-

Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))

-

Anhydrous, degassed solvent (e.g., toluene or benzene)

-

Methanol (for precipitation)

-

Schlenk line or glovebox

-

Dry glassware

Procedure:

-

Reaction Setup:

-

In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted cyclopropene monomer and the radical initiator in the chosen anhydrous, degassed solvent.

-

-

Polymerization:

-

Thoroughly degas the solution by several freeze-pump-thaw cycles.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere.

-

Allow the polymerization to proceed for a specified time (e.g., 12-24 hours).

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.

-

Filter the precipitate, wash with fresh non-solvent, and dry under vacuum.

-

Free-Radical Polymerization Workflow:

Caption: Experimental workflow for the free-radical polymerization of a substituted cyclopropene.

Coordination Polymerization

Coordination polymerization, often utilizing Ziegler-Natta catalysts, is a major industrial process for producing polyolefins.[5][6] While its application to substituted cyclopropenes is not as extensively documented as ROMP, it represents a potential route to poly(cyclopropene)s with specific stereochemistries. The mechanism involves the insertion of the monomer into a transition metal-alkyl bond.

Experimental Protocol: Coordination Polymerization of a Substituted Cyclopropene

This protocol outlines a general procedure for the coordination polymerization of a substituted cyclopropene using a Ziegler-Natta type catalyst.

Materials:

-

Substituted cyclopropene monomer

-

Ziegler-Natta catalyst components (e.g., TiCl₄ and a trialkylaluminum co-catalyst like triethylaluminum (TEAL))

-

Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane or toluene)

-

Acidified alcohol (e.g., methanol with HCl) for quenching and catalyst residue removal

-

Schlenk line or glovebox

-

Dry, oxygen-free glassware

Procedure:

-

Catalyst Preparation:

-

In a dry, inert atmosphere, prepare the active catalyst by adding the trialkylaluminum co-catalyst to a suspension of the titanium tetrachloride in the hydrocarbon solvent at a controlled temperature.

-

-

Polymerization:

-

Introduce the substituted cyclopropene monomer into the reactor containing the activated catalyst.

-

Maintain the reaction at a specific temperature and pressure for the desired polymerization time.

-

-

Work-up:

-

Terminate the polymerization by adding an alcohol, which also serves to deactivate the catalyst.

-

Treat the polymer solution with acidified alcohol to remove catalyst residues.

-

Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying.

-

Cationic and Anionic Polymerization

Cationic and anionic polymerization of cyclopropenes have been attempted but are generally plagued by side reactions, leading to uncontrolled polymers with mixed backbone structures.[7][8] These methods are highly sensitive to impurities and require stringent reaction conditions.

Applications in Drug Development

Polymers derived from substituted cyclopropenes hold potential for various applications in drug development, primarily due to the ability to introduce a wide range of functional groups.

-

Drug Delivery: Functionalized poly(cyclopropene)s can be designed to form micelles or nanoparticles for the encapsulation and controlled release of therapeutic agents. The polymer backbone and side chains can be tailored to achieve desired drug loading, release kinetics, and biocompatibility.

-

Biomaterials: The versatility of cyclopropene polymerization allows for the synthesis of biocompatible and biodegradable polymers for tissue engineering scaffolds and other biomedical applications.

-

Functional Surfaces: Polymers with specific functionalities can be grafted onto surfaces to create biocompatible coatings for medical devices or to immobilize biomolecules.

Logical Relationship for Drug Delivery Application:

Caption: Logical workflow from functional monomer to therapeutic application in drug delivery.

Conclusion

The polymerization of substituted cyclopropenes, particularly through ROMP, offers a versatile platform for the synthesis of advanced functional polymers. The ability to control polymer architecture and incorporate a wide range of functionalities makes these materials highly promising for applications in drug delivery and biomedical engineering. Further research into optimizing polymerization conditions and exploring the full potential of different polymerization techniques will continue to drive innovation in this field.

References

- 1. Chemoselective ring-opening metathesis polymerization of cyclopropenes spirally appended with N-aryl saturated heterocycles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Ring-opening metathesis polymerization of 1,2-disubstituted cyclopropenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Polymerization of Cyclopropenes: Taming the Strain for the Synthesis of Controlled and Sequence-Regulated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Application of 1,3,3-Trimethylcyclopropene in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,3-Trimethylcyclopropene is a highly strained cyclic olefin. Its significant ring strain makes it a reactive monomer and a candidate for various chemical transformations. This reactivity can be harnessed in materials science for the synthesis of novel polymers and for the functionalization of material surfaces. The gem-dimethyl substitution at the 3-position provides steric hindrance that can influence its polymerization behavior and the properties of the resulting materials. These application notes provide a theoretical framework and hypothetical protocols for the use of this compound in materials science, based on the known reactivity of similar strained ring systems.

Ring-Opening Metathesis Polymerization (ROMP) of this compound

The high ring strain of cyclopropenes makes them excellent candidates for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with controlled molecular weights and low dispersity.[1][2] The resulting polymer, poly(this compound), would possess a unique microstructure with repeating isobutylene units connected by double bonds, which could be further functionalized.

Hypothetical Polymerization Data

| Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI |

| Grubbs' 3rd Gen. | 200:1 | Toluene | 25 | 2 | 95 | 18.5 | 1.12 |

| Grubbs' 3rd Gen. | 500:1 | Toluene | 25 | 4 | 92 | 42.1 | 1.15 |

| Molybdenum Alkylidene | 200:1 | THF | 0 | 1 | 98 | 19.2 | 1.08 |

Experimental Protocol: ROMP of this compound

Materials:

-

This compound (freshly distilled)

-

Grubbs' 3rd Generation Catalyst

-

Anhydrous Toluene

-

Ethyl Vinyl Ether (terminating agent)

-

Methanol

-

Schlenk Flask and standard Schlenk line equipment

-

Magnetic Stirrer

Procedure:

-

In a glovebox, add Grubbs' 3rd Generation Catalyst (e.g., 5 mg, 0.0056 mmol) to a dry Schlenk flask.

-

Add anhydrous toluene (10 mL) to dissolve the catalyst.

-

In a separate vial, dissolve this compound (100 mg, 1.22 mmol) in anhydrous toluene (5 mL).

-

Remove the flasks from the glovebox and connect to a Schlenk line.

-

Add the monomer solution to the vigorously stirring catalyst solution via syringe.

-

Allow the reaction to proceed at room temperature for 2 hours.

-

Terminate the polymerization by adding a few drops of ethyl vinyl ether.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

-

Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

-

Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and NMR for structure confirmation.

Workflow for the Ring-Opening Metathesis Polymerization of this compound.

Surface Modification via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The high reactivity of the double bond in this compound, driven by ring strain, makes it a suitable partner for strain-promoted click chemistry reactions. This can be utilized to functionalize surfaces of materials that have been pre-modified with azide groups.

Hypothetical Surface Modification Data

| Substrate | Azide Functionalization Method | Reaction Time with this compound (h) | Water Contact Angle (°) Before | Water Contact Angle (°) After |

| Silicon Wafer | Silanization with (3-azidopropyl)triethoxysilane | 12 | 65 | 85 |

| Polymer Thin Film | Copolymerization with azidomethyl styrene | 24 | 70 | 92 |

Experimental Protocol: Surface Modification of an Azide-Functionalized Silicon Wafer

Materials:

-

Azide-functionalized silicon wafer

-

This compound

-

Anhydrous acetonitrile

-

Schlenk tube

-

Nitrogen or Argon atmosphere

Procedure:

-

Place the azide-functionalized silicon wafer in a Schlenk tube.

-

Dry the wafer under a stream of nitrogen.

-

Add a solution of this compound (e.g., 0.1 M) in anhydrous acetonitrile to the tube, ensuring the wafer is fully submerged.

-

Seal the tube and leave it at room temperature for 12 hours.

-

Remove the wafer and wash it thoroughly with fresh acetonitrile, followed by dichloromethane.

-

Dry the wafer under a stream of nitrogen.

-

Characterize the surface using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the cyclopropene adduct and contact angle goniometry to assess changes in surface hydrophobicity.

Workflow for the surface modification of an azide-functionalized wafer.

Cross-linking of Polymers

This compound can potentially be used as a cross-linking agent for polymers containing suitable functional groups that can react with its double bond, for example, through radical-mediated processes or Diels-Alder reactions if the polymer contains a suitable diene.

Hypothetical Cross-linking Data

| Polymer Matrix | Cross-linking Initiator | Temperature (°C) | Gel Content (%) | Swelling Ratio (in Toluene) |

| Polystyrene | Dicumyl Peroxide | 160 | 85 | 3.2 |

| Polybutadiene | (Thermal) | 180 | 92 | 2.5 |

Experimental Protocol: Radical-Mediated Cross-linking of Polystyrene

Materials:

-

Polystyrene

-

This compound

-

Dicumyl Peroxide (initiator)

-

Toluene

-

Internal mixer or two-roll mill

Procedure:

-

Dissolve polystyrene in a minimal amount of toluene.

-

Add this compound (e.g., 5 parts per hundred parts of resin) and dicumyl peroxide (e.g., 1 phr) to the polymer solution.

-

Mix thoroughly until a homogeneous mixture is obtained.

-

Remove the solvent under reduced pressure.

-

Process the mixture on a two-roll mill at a temperature below the decomposition of the peroxide (e.g., 120°C).

-

Cure the material in a compression mold at a higher temperature (e.g., 160°C) for a specified time (e.g., 30 minutes).

-

Characterize the cross-linked polymer by measuring its gel content and swelling ratio in a suitable solvent.

Logical relationship for the cross-linking of polymers.

Disclaimer

The application notes, protocols, and data presented here are hypothetical and for illustrative purposes only. They are based on the general chemical principles of strained ring systems. Researchers should conduct their own feasibility studies and optimization of reaction conditions. All experimental work should be performed with appropriate safety precautions in a controlled laboratory environment.

References

Application Notes & Protocols: Handling and Storage of Reactive Cyclopropenes

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

Cyclopropenes are the most strained of all carbocyclic compounds, containing a three-membered ring with a double bond. This high degree of ring strain (angle and torsional) makes them exceptionally reactive and, consequently, highly valuable synthetic intermediates.[1][2][3][4] Their rigid, three-dimensional structure is a desirable feature in modern drug discovery, offering pathways to novel molecular scaffolds with enhanced potency and metabolic stability.[1][5][6] However, their inherent instability and reactivity necessitate specialized protocols for safe handling, storage, and use to prevent decomposition, polymerization, or hazardous situations.[7] These notes provide detailed guidelines and protocols for researchers working with these challenging but rewarding molecules.

2.0 Hazards and Safety Precautions

Reactive cyclopropenes pose several potential hazards. The parent compound, cyclopropene, is a colorless, flammable gas.[8][9] Due to their high strain energy, cyclopropenes can undergo rapid, and sometimes explosive, polymerization or decomposition, especially when heated.[7][9]

2.1 General Safety Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles conforming to EN 166(EU) or NIOSH (US) standards, and chemical-resistant gloves.[10][11]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[11]

-